4-Fluoro-2-methoxypyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

4-Fluoro-2-methoxypyridin-3-amine is a trisubstituted pyridine building block with a defined regiochemistry: a fluorine atom at the C-4 position, a methoxy group at the C-2 position, and a primary amine at the C-3 position. This specific arrangement generates a distinct electronic and steric environment compared to its regioisomers, making it a versatile intermediate for medicinal chemistry and agrochemical synthesis.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
CAS No. 175965-74-9
Cat. No. B064014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxypyridin-3-amine
CAS175965-74-9
Synonyms3-Pyridinamine,4-fluoro-2-methoxy-(9CI)
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1N)F
InChIInChI=1S/C6H7FN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3
InChIKeyWANSEEPUTRGVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxypyridin-3-amine (CAS 175965-74-9): Core Chemical Profile for Procurement


4-Fluoro-2-methoxypyridin-3-amine is a trisubstituted pyridine building block with a defined regiochemistry: a fluorine atom at the C-4 position, a methoxy group at the C-2 position, and a primary amine at the C-3 position [1]. This specific arrangement generates a distinct electronic and steric environment compared to its regioisomers, making it a versatile intermediate for medicinal chemistry and agrochemical synthesis . Its computed physicochemical properties include a molecular weight of 142.13 g/mol, a topological polar surface area (TPSA) of 48.1 Ų, and a predicted XLogP3-AA of 0.6, placing it in a favorable property space for fragment-based drug discovery [1].

1
Medicinal chemistry intermediate with defined regiochemistry
2
Fragment-like property space for drug discovery
3
Patent-cited route to DHODH inhibitors and sulfonamide herbicides

Why 4-Fluoro-2-methoxypyridin-3-amine Cannot Be Replaced by Generic Analogs


Substituting 4-Fluoro-2-methoxypyridin-3-amine with a close analog or generic pyridine building block is not scientifically valid due to the critical importance of its specific, non-interchangeable regiochemistry. The precise positioning of the 4-fluoro, 2-methoxy, and 3-amine groups dictates the compound's reactivity, electronic properties, and downstream metabolic fate in a final drug or agrochemical candidate . For instance, an isomer like 4-fluoro-3-methoxypyridin-2-amine would present the amine at the 2-position, altering its hydrogen-bonding capacity and nucleophilic character, which directly impacts its ability to form the same key intermediates or active pharmaceutical ingredients (APIs) as the target compound . This regiochemical specificity is clearly demonstrated by its citation in distinct patent classes, such as dihydroorotate dehydrogenase (DHODH) inhibitors and sulfonamide herbicides, where the substitution pattern is integral to the claimed invention .

  • Regiochemistry Isomers like 4-fluoro-3-methoxypyridin-2-amine shift the amine position, altering hydrogen-bonding and nucleophilic character, which may block access to key patent intermediates.
  • Property Non-aminated analogs lack the primary amine handle, reducing TPSA and increasing LogP, which may shift fragment developability and solubility profiles.
  • Purity Custom-synthesized regioisomers often lack guaranteed 98% purity specifications, introducing batch-consistency risk for SAR studies.

Quantitative Evidence Differentiating 4-Fluoro-2-methoxypyridin-3-amine for Scientific Selection


Physicochemical Property Differentiation: LogP and TPSA Advantage Over Non-Aminated Analog

High-strength, direct head-to-head quantitative comparative data is limited for this specific building block. The following is a cross-study comparable analysis. The target compound possesses a calculated XLogP3-AA of 0.6 [1] and a LogP of 0.8115 , which are significantly lower than the predicted LogP of approximately 1.4 for its non-aminated precursor, 4-fluoro-2-methoxypyridine. This lower lipophilicity, coupled with a higher TPSA of 48.1 Ų [1] versus approximately 31.2 Ų for the non-aminated analog, suggests superior aqueous solubility and a more favorable profile for achieving oral bioavailability in drug candidates.

LogP & TPSA vs non-aminated analog
Cross-study comparable
Δ LogP ≈ -0.8; Δ TPSA ≈ +16.9 Ų
Supports improved solubility and fragment developability context
Computed values; direct experimental comparison pending
Medicinal Chemistry Drug Design Physicochemical Properties

Patent-Exemplified Utility as a Key Intermediate for DHODH Inhibitors

High-strength comparative evidence is limited. This evidence is presented as a class-level inference. The compound 4-fluoro-2-methoxypyridin-3-amine is explicitly claimed as a key intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, as detailed in a 2022 patent application (US20220089568A1) . DHODH is a validated therapeutic target for acute myelogenous leukemia (AML) and autoimmune diseases. While similar aminopyridine building blocks can be used, the patent's specific exemplification of this regioisomer indicates that its unique electronic profile is preferred for achieving potent DHODH inhibition, a selectivity not guaranteed by other isomers.

DHODH inhibitor patent intermediate
Class-level inference
Explicitly claimed in US20220089568A1
Patent-backed starting point for oncology target research
Quantitative IC50 data for derived inhibitors not directly comparable
Oncology Inflammation DHODH Inhibitor Patent

Established Utility in Agrochemical Synthesis: Herbicide Patent Class

High-strength comparative evidence is limited. This evidence is presented as a class-level inference. The target compound is documented as a key intermediate for two distinct classes of herbicides: N-pyridinyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide and N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide . These patents (e.g., US5461161A) describe compounds with potent, broad-spectrum herbicidal activity and favorable crop selectivity [1]. The use of this specific, highly functionalized aminopyridine is critical for constructing the sulfonamide linkage at the right geometry to interact with the plant biochemical target, a function that a simpler or differently substituted pyridine cannot replicate.

Sulfonamide herbicide patent class
Class-level inference
Core intermediate for two herbicide families
Enables research into validated crop protection scaffolds
Herbicidal activity rates versus simpler aminopyridines not available
Agrochemistry Herbicide Patent Crop Protection

Purity and Availability Profile for Streamlined Procurement

This is supporting evidence for procurement decisions. The compound is commercially available from multiple vendors with a catalog purity specification of 98% . This well-defined purity, supported by standard analytical data (NMR and LC-MS) as noted by major suppliers, ensures batch-to-batch consistency and reproducibility in downstream synthetic applications. This reliability is a key differentiator from custom-synthesized, potentially lower-purity regioisomers.

Commercial purity & availability
Supporting evidence
98% purity (catalog specification)
Reliable batch consistency for downstream synthesis
Data from vendor technical datasheets
Procurement Quality Control Supply Chain

Optimal Application Scenarios for 4-Fluoro-2-methoxypyridin-3-amine


Medicinal Chemistry: Fragment-Based Drug Discovery for Kinase and DHODH Targets

Due to its fragment-like properties (MW 142.13, LogP 0.6, TPSA 48.1 Ų) and its documented use as an intermediate for DHODH inhibitors [1], this compound is an ideal starting point for fragment-based screening or structure-activity relationship (SAR) studies targeting oncology or autoimmune disease. Its specific regiochemistry allows for controlled introduction of vector points for target engagement, a capability supported by its patent citation .

Agrochemical R&D: Development of Sulfonamide Herbicide Candidates

The compound's patent-backed role as a core intermediate in two major sulfonamide herbicide families (US5461161A and related filings) makes it a strategic procurement item for agrochemical companies seeking to develop next-generation, resistance-breaking herbicides. Its use guarantees access to a proprietary chemical space with demonstrated broad-spectrum activity [1].

Chemical Biology: Design of Selective Chemical Probes Through Regioselective Derivatization

The orthogonal reactivity of the 3-amine, 2-methoxy, and 4-fluoro substituents provides three distinct chemical handles for sequential, chemoselective modifications. The 3-amine can be acylated or sulfonylated first, leaving the 4-fluoro group available for a subsequent SNAr reaction, as implied by general fluoropyridine reactivity patterns. This enables the efficient construction of focused probe libraries, which is a more streamlined approach compared to using isomers with less differentiated reactivity profiles [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Fragment-like profile & patent-cited pathway
Target engagement for DHODH or kinase SAR
Sulfonamide herbicide development
Patent-backed herbicide intermediate
Crop protection scaffold exploration
Selective chemical probe design
Orthogonal reactivity handles
Sequential regioselective derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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